REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH2:10][CH2:11][CH2:12][CH2:13][Cl:14])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[OH-].[Na+].C1C[O:20][CH2:19]C1>CO>[Cl:14][CH2:13][CH2:12][CH2:11][CH2:10][C:5]1([C:3]([OH:4])=[O:2])[CH2:6][CH2:7][CH2:8][CH2:9]1.[CH3:19][O:20][CH2:13][CH2:12][CH2:11][CH2:10][C:5]1([C:3]([OH:2])=[O:4])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
6.56 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCC1)CCCCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
to remove any neutral impurities
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (2×75 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration of the drying agent
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCC1(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 68% |
Name
|
|
Type
|
product
|
Smiles
|
COCCCCC1(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |